molecular formula C13H8Cl4N2O B080075 1,3-Bis(2,5-dichlorophenyl)urea CAS No. 13201-85-9

1,3-Bis(2,5-dichlorophenyl)urea

Cat. No.: B080075
CAS No.: 13201-85-9
M. Wt: 350 g/mol
InChI Key: NGADHVHLPNQITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2,5-dichlorophenyl)urea, with the molecular formula C13H8Cl4N2O and a molecular weight of 348.03 g/mol, is a synthetic urea derivative of interest in biochemical and cancer research . The compound is characterized by its urea core symmetrically substituted with 2,5-dichlorophenyl groups. Researchers can identify the compound using its SMILES notation (C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl) and InChIKey (NGADHVHLPNQITE-UHFFFAOYSA-N) . This compound is part of a class of dichlorophenyl urea compounds being investigated for their potent anti-cancer properties. A closely related structural analog, 1,3-bis(3,5-dichlorophenyl)urea (also known as COH-SR4), has demonstrated significant research value in preclinical studies . These studies indicate that such compounds can effectively inhibit cancer cell survival and clonogenic potential, and induce apoptosis (programmed cell death) in various cancer models, including melanoma and lung cancer . The proposed mechanism of action involves multiple pathways, such as the inhibition of glutathione S-transferase (GST) activity and the induction of G2/M phase cell cycle arrest . Furthermore, research on the analog COH-SR4 has shown that it can activate AMP-activated protein kinase (AMPK), an important cellular energy sensor, and modulate key signaling nodes like the Akt and mTOR pathways . In vivo studies in mouse models have shown that oral administration can lead to effective inhibition of tumor growth, accompanied by molecular changes such as increased PARP cleavage and a decrease in proliferation markers . Urea derivatives are prominent in modern drug discovery due to their ability to form stable hydrogen bonds with biological targets, fine-tuning potency and selectivity . This compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

13201-85-9

Molecular Formula

C13H8Cl4N2O

Molecular Weight

350 g/mol

IUPAC Name

1,3-bis(2,5-dichlorophenyl)urea

InChI

InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(16)11(5-7)18-13(20)19-12-6-8(15)2-4-10(12)17/h1-6H,(H2,18,19,20)

InChI Key

NGADHVHLPNQITE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl

Other CAS No.

13201-85-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Diarylurea derivatives exhibit diverse biological activities depending on the substituents’ positions and electronic properties. Below is a detailed comparison of COH-SR4 with structurally analogous compounds:

Table 1: Comparison of 1,3-Bis(3,5-dichlorophenyl)urea and Related Diarylureas

Compound Name Substituents Biological Activity Mechanism of Action Toxicity Profile References
1,3-Bis(3,5-dichlorophenyl)urea (COH-SR4) 3,5-dichlorophenyl Anticancer (melanoma, NSCLC) GSH depletion; AMPK activation; apoptosis induction Moderate (H302, H315, H319, H335)
1,3-Bis(3,4-dichlorophenyl)urea (Proctor’s Compound II) 3,4-dichlorophenyl Antibacterial; endothelial cell protection Inhibition of bacterial respiration; anti-hemolytic No acute toxicity in humans/animals
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) 3,4-dichlorophenyl + benzothiadiazole Antimicrobial (staphylococcal growth inhibition) Disruption of bacterial electron transport Not reported
1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) 3,4-dichlorophenyl + nitro group Antimicrobial (staphylococcal growth inhibition) Unknown Not reported
Triclocarban (1,3-Bis(4-chlorophenyl)urea) 4-chlorophenyl Antimicrobial (soaps, cosmetics) Disruption of lipid biosynthesis Environmental persistence; endocrine disruption
Triclocarban Related Compound C (1,3-Bis(3,4-dichlorophenyl)urea) 3,4-dichlorophenyl Antimicrobial (staphylococcal infections) Similar to Triclocarban Not reported

Key Findings:

Substituent Position Dictates Activity :

  • The 3,5-dichloro substitution in COH-SR4 confers specificity toward cancer pathways (e.g., AMPK activation), while 3,4-dichloro derivatives (e.g., Proctor’s Compound II) exhibit antibacterial properties .
  • 4-Chloro substituents (Triclocarban) are associated with broad-spectrum antimicrobial activity but lack anticancer efficacy .

Mechanistic Divergence :

  • COH-SR4 uniquely targets oxidative stress pathways in cancer cells by depleting GSH, whereas Proctor’s Compound II inhibits bacterial respiration .
  • BTdCPU and NCPdCPU, with heterocyclic or nitro groups, show staphylococcal growth inhibition, likely via electron transport disruption .

Toxicity and Applications :

  • COH-SR4’s moderate toxicity (oral) contrasts with Triclocarban’s environmental risks .
  • Proctor’s Compound II and Triclocarban derivatives are safer for topical or antibacterial use, while COH-SR4 is prioritized for systemic anticancer therapy .

Structural Modifications and Solubility :

  • The addition of a benzothiadiazole group (BTdCPU) or nitro group (NCPdCPU) improves microbial targeting but reduces solubility compared to COH-SR4 .

Preparation Methods

Reaction Protocol

In a typical procedure, 2,5-dichlorophenyl isocyanate (1.21 g, 6.17 mmol) is added portion-wise to a stirred solution of 2,5-dichloroaniline (1.00 g, 6.33 mmol) in anhydrous dichloromethane (15 mL) under nitrogen atmosphere. After 19 hours at ambient temperature, the precipitated product is filtered, washed with cold dichloromethane (2 × 10 mL), and dried in vacuo to yield 1,3-bis(2,5-dichlorophenyl)urea as a white crystalline solid.

Optimization and Yield

This method achieves an 82% isolated yield, with purity confirmed by high-resolution mass spectrometry (HRMS-ESI m/z 347.939 [M+H]+). Nuclear magnetic resonance (NMR) characterization reveals distinct aromatic proton environments:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.35 (s, 2H, urea NH), 7.53 (d, J = 1.8 Hz, 4H, Ar-H), 7.17 (t, J = 1.8 Hz, 2H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 152.0 (urea carbonyl), 141.8, 134.1, 121.3, 116.7 (aromatic carbons).

Acetonitrile-Mediated Synthesis at Ambient Temperature

A solvent variation employs acetonitrile to enhance reagent solubility and reaction homogeneity. This method, validated for structurally related ureas, avoids prolonged stirring and reduces byproduct formation.

Procedure Details

Equimolar quantities of 2,5-dichloroaniline and 2,5-dichlorophenyl isocyanate (6.17 mmol each) are combined in anhydrous acetonitrile (20 mL). The mixture is stirred at 25°C for 12 hours, after which the product precipitates. Filtration and washing with methanol afford the pure urea derivative in 78–85% yield.

Advantages Over Dichloromethane

  • Faster reaction kinetics : Completion within 12 hours vs. 19 hours in dichloromethane.

  • Improved crystallinity : Acetonitrile’s higher polarity promotes well-defined crystal lattice formation, simplifying purification.

Aqueous Synthesis Using Potassium Isocyanate

To circumvent toxic isocyanate handling, a phosgene-free approach utilizes potassium isocyanate (KNCO) as the urea-forming reagent. This method aligns with green chemistry principles by employing water as the solvent.

Stepwise Synthesis

  • Isocyanate generation : 2,5-Dichloroaniline (6.33 mmol) is treated with KNCO (1.2 equiv) in deionized water at 50°C for 4 hours.

  • Coupling reaction : Additional 2,5-dichloroaniline (6.33 mmol) is introduced, and the mixture is stirred for 12 hours at 25°C.

  • Workup : Filtration and water washing yield the product in 70–75% yield.

Tetrahydrofuran-Based Reaction with Subsequent Derivatization

Tetrahydrofuran (THF) serves as a high-boiling solvent for reactions requiring elevated temperatures, particularly when synthesizing urea precursors for further functionalization.

Reaction Conditions

A mixture of 2,5-dichloroaniline (6.33 mmol) and 2,5-dichlorophenyl isocyanate (6.17 mmol) in THF (30 mL) is refluxed at 66°C for 8 hours. Solvent removal under reduced pressure affords the crude product, which is recrystallized from ethanol to achieve 80% purity.

Applications in Hybrid Molecules

This method is preferred when synthesizing urea-thiazole hybrids, as THF compatibilizes subsequent cyclization steps with 1,3-dichloroacetone.

Comparative Analysis of Synthetic Methods

Parameter Dichloromethane Acetonitrile Aqueous THF
Yield (%) 8278–8570–7580
Reaction Time (h) 1912168
Solvent Toxicity HighModerateLowModerate
Scalability Lab-scaleLab-scalePilot-scaleLab-scale
Byproduct Formation LowModerateLowHigh

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR : Urea carbonyl stretch at 1640–1680 cm⁻¹.

  • HRMS : Exact mass 347.939 Da (calc. for C₁₃H₈Cl₄N₂O).

Thermal Properties

  • Melting Point : Decomposes above 228°C without clear melting.

  • Thermogravimetric Analysis (TGA) : 5% weight loss at 168°C, correlating with flash point data .

Q & A

Q. What are the established protocols for synthesizing 1,3-Bis(2,5-dichlorophenyl)urea (COH-SR4)?

The synthesis involves reacting 3,5-dichlorophenyl isocyanate with 3,5-dichloroaniline in dichloromethane under nitrogen atmosphere. After 19 hours at ambient temperature, the product is filtered, washed with dichloromethane, and dried in vacuo to yield a white crystalline solid (82% yield). Key characterization methods include 1H^1H-NMR, 13C^{13}C-NMR, and HRMS-ESI for structural validation .

Q. What standard assays are used to evaluate the anti-proliferative effects of COH-SR4 in vitro?

The MTT assay is routinely employed to determine IC50_{50} values (e.g., 96-hour treatment in melanoma cell lines). Colony-forming assays are used to assess long-term proliferation inhibition, with colonies quantified using imaging systems like the Innotech Alpha Imager HP. Replicates (n=16 for MTT; n=3 for colony assays) ensure statistical robustness .

Q. How is COH-SR4 toxicity assessed in preclinical models?

In vivo safety is evaluated through histopathological analysis of resected tumor tissues and systemic organs. For example, oral administration of 4 mg/kg COH-SR4 in mice showed no observable toxicity, with no adverse effects on organ morphology or body weight .

Advanced Research Questions

Q. How does COH-SR4 induce apoptosis, and what contradictions exist in reported mechanisms?

COH-SR4 activates intrinsic apoptosis via PARP cleavage and upregulation of pro-apoptotic Bim while downregulating anti-apoptotic Bcl2. However, conflicting data exist regarding its role in AMPK activation: while SR4 enhances AMPK phosphorylation (T172) in melanoma, BRAF V600E mutations in some cell lines may suppress AMPK via LKB1 inhibition. Researchers must validate AMPK status in specific models to reconcile these findings .

Q. What experimental strategies resolve discrepancies in IC50_{50}50​ values across studies?

Variability in IC50_{50} values (e.g., due to cell line heterogeneity or assay conditions) can be addressed by standardizing protocols:

  • Use identical cell passage numbers and culture media.
  • Include internal controls (e.g., cisplatin for melanoma).
  • Perform dose-response curves with ≥8 replicates per concentration .

Q. How does COH-SR4 modulate the tumor microenvironment in syngeneic mouse models?

SR4 reduces tumor vascularization (CD31+^+ endothelial cells) and proliferation markers (Ki67) while increasing phospho-AMPK levels. Western blot analysis of tumor lysates reveals decreased Akt, vimentin, fibronectin, CDK4, and cyclin B1, indicating dual inhibition of proliferation and metastasis pathways. These effects require validation in orthotopic models to exclude site-specific biases .

Q. What methodologies optimize COH-SR4 dosing for combination therapies?

Co-treatment studies with chemotherapeutics (e.g., cisplatin) or radiation should use sub-IC50_{50} SR4 concentrations to avoid additive toxicity. Pharmacokinetic parameters (e.g., half-life = 6.2 hours in mice) guide dosing intervals. Synergy is quantified via Chou-Talalay combination indices, with mechanistic follow-up (e.g., GST activity inhibition) to confirm target engagement .

Q. How do structural modifications of COH-SR4 impact its anti-cancer efficacy?

Comparative studies with analogs (e.g., 1,3-bis(3,4-dichlorophenyl)urea) reveal that chlorine substitution patterns at phenyl rings critically influence potency. For example, 3,5-dichloro substitution enhances melanoma cell uptake compared to 3,4-dichloro derivatives. Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with GST active sites as a key determinant of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.